Bilirubin

Description

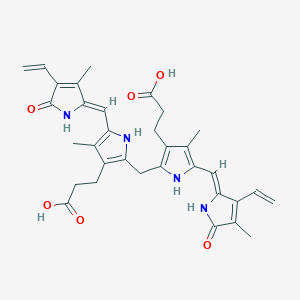

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYKTIZUTYGOLE-IFADSCNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C\4/C(=C(C(=O)N4)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060905 | |

| Record name | Bilirubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light orange to reddish-brown solid; [Merck Index] Red powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Bilirubin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.009 mg/mL at 25 °C | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

635-65-4, 18422-02-1, 93891-87-3 | |

| Record name | Bilirubin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bilirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bilirubinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium bilirubinate IXalpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethenyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bilirubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bilirubin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BILIRUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFM9X3LJ49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Structures of Bilirubin: A Technical Guide to Unconjugated vs. Conjugated Forms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the structural and functional differences between unconjugated and conjugated bilirubin. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical methodologies, and the critical enzymatic pathway that governs this compound's transformation and excretion.

Core Structural and Physicochemical Distinctions

This compound, a linear tetrapyrrole, is the terminal product of heme catabolism. Its clinical significance is intrinsically linked to its molecular structure, which dictates its solubility, transport, and toxicity. The key distinction lies between its two forms: unconjugated this compound (UCB) and conjugated this compound (CB).

Unconjugated this compound (this compound IXα, Z,Z-isomer) is characterized by a "ridge-tile" conformation due to extensive internal hydrogen bonding between the propionic acid side chains and the dipyrromethenone rings.[1] This intramolecular hydrogen bonding imparts a lipophilic and water-insoluble nature to the molecule.[2][3] Consequently, UCB requires a carrier protein, albumin, for transport in the bloodstream.[4]

Conjugation, occurring in the liver, disrupts this internal hydrogen bonding by attaching one or two glucuronic acid moieties to the propionic acid groups.[4] This process is catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[3][5] The addition of these polar groups dramatically increases the molecule's water solubility, facilitating its excretion into bile and urine.[2][6]

Below is a summary of the key quantitative and physicochemical differences between the two forms:

| Property | Unconjugated this compound (UCB) | Conjugated this compound (CB) |

| Alternative Names | Indirect this compound[2] | Direct this compound[2] |

| Molecular Formula | C33H36N4O6[7] | C45H52N4O18 (diglucuronide) |

| Molecular Weight | 584.7 g/mol [7] | 937.9 g/mol (diglucuronide) |

| Water Solubility | Insoluble (< 1 nM at pH 7)[8] | Soluble[2][3] |

| Solubility in Organic Solvents | Soluble in DMSO (~0.2 mg/ml), DMF (~0.1 mg/ml), Chloroform (~5 mg/ml)[7] | Sparingly soluble |

| Transport in Blood | Bound to albumin[4] | Free form (some may be loosely bound to albumin)[9] |

| Toxicity | Toxic to the human body[3] | Non-toxic for the human body[3] |

| Excretion | Not directly excreted; requires hepatic conjugation[10] | Excreted in bile and urine[2][9] |

| pKa of Carboxyl Groups | High (reported values > 8.0) due to internal H-bonding[10] | Lower (reported as ~5.02 for a sulfonate analog)[10] |

The Enzymatic Pathway of Conjugation: The Role of UGT1A1

The conjugation of this compound is a critical detoxification process mediated by the UGT1A1 enzyme, which is primarily located in the endoplasmic reticulum of hepatocytes.[5][11] This enzyme catalyzes the transfer of glucuronic acid from the donor substrate, UDP-glucuronic acid (UDPGA), to this compound.[5] The reaction proceeds in a two-step manner, forming this compound monoglucuronide (BMG) and then this compound diglucuronide (BDG).[12] Kinetic analyses suggest that UGT1A1 is a multi-subunit enzyme exhibiting positive cooperativity in this compound binding.[13]

The following diagram illustrates the enzymatic conjugation of this compound:

Experimental Protocols for this compound Analysis

Accurate quantification and differentiation of this compound species are crucial for both clinical diagnostics and research. The following sections detail the methodologies for two key experimental techniques.

Van den Bergh Reaction

The van den Bergh reaction is a colorimetric assay that distinguishes between direct-reacting (conjugated) and indirect-reacting (unconjugated) this compound.[12][14] The principle of this reaction is the coupling of this compound with diazotized sulfanilic acid to form a colored azothis compound complex.[14][15]

Protocol:

-

Reagent Preparation:

-

Direct this compound Measurement:

-

Total this compound Measurement:

-

Pipette 0.2 ml of serum into a separate test tube.[15]

-

Add 1.8 ml of water and 2.5 ml of methanol.[15]

-

Add 0.5 ml of diazo reagent.[15]

-

The development of a purple color after the addition of methanol indicates the presence of total this compound.[15]

-

Measure the optical density at 540 nm after 30 minutes.[15]

-

-

Indirect this compound Calculation:

-

Indirect (unconjugated) this compound is calculated as the difference between total this compound and direct this compound.[12]

-

The following diagram illustrates the workflow for the van den Bergh reaction:

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more sensitive and specific method for the separation and quantification of all four this compound fractions: unconjugated this compound, this compound monoglucuronide, this compound diglucuronide, and delta-bilirubin (covalently bound to albumin).[17][18]

Protocol (Isocratic Method):

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: Shodex Asahipak GS-320HQ columns have been used successfully.[19] A reverse-phase Newcrom R1 column (2.1 x 150 mm, 3 µm, 100 A) is also an option.[20]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.3 mol/l, pH 6.5) containing a surfactant like Brij 35 and an antioxidant such as sodium ascorbate (e.g., 30:70, v/v).[19]

-

Flow Rate: Typically around 1.0 ml/min.

-

-

Data Analysis:

-

Identify peaks based on their retention times. For example, with the Shodex column, typical retention times are approximately 9.24 min for delta this compound, 19.92 min for this compound diglucuronide, 24.07 min for this compound monoglucuronide, and 35.75 min for unconjugated this compound.[19]

-

Quantify each fraction by integrating the peak area.

-

The following diagram illustrates a general workflow for HPLC analysis of this compound species:

Conclusion

The structural disparity between unconjugated and conjugated this compound, driven by the enzymatic action of UGT1A1, is fundamental to its physiological role and pathological implications. Understanding these differences at a molecular level, and the precise methods to quantify them, is essential for advancing research in liver diseases, drug-induced liver injury, and neonatal jaundice. The protocols and data presented in this guide offer a foundational resource for professionals in the field.

References

- 1. Crystallographic Analysis of Human Serum Albumin Complexed with 4Z,15E-Bilirubin-IXα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Difference between Conjugated and Unconjugated this compound [hexahealth.com]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. UGT1A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound chemistry, ionization and solubilization by bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labtestsguide.com [labtestsguide.com]

- 10. researchgate.net [researchgate.net]

- 11. UDP glucuronosyltransferase 1 family, polypeptide A1 - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Kinetic analysis of UDP-glucuronosyltransferase in this compound conjugation by encapsulated hepatocytes for transplantation into Gunn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Van den Bergh reaction - Wikipedia [en.wikipedia.org]

- 15. JaypeeDigital | Functional Tests [jaypeedigital.com]

- 16. Van den Bergh reaction-A reaction to differentiate types of Jaundice | UPSC Medico [upsc.medcampus.io]

- 17. Separation of this compound species in serum and bile by high-performance reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A simplified HPLC-based method for measuring unconjugated this compound, this compound-monoglucuronide, this compound-diglucuronide, and delta-bilirubin in plasma with increased conjugated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. HPLC Method for Separation of this compound and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]

The Pivotal Role of Bilirubin as a Physiological Antioxidant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, bilirubin was largely regarded as a mere waste product of heme catabolism, a potentially neurotoxic molecule whose accumulation in the body leads to jaundice. However, a paradigm shift has occurred over the last few decades, with mounting evidence revealing this compound as one of the most potent endogenous antioxidants in mammals. In vitro and in vivo studies have demonstrated its powerful cytoprotective effects against a wide array of diseases mediated by oxidative stress, including cardiovascular, neurodegenerative, and inflammatory conditions. This technical guide provides an in-depth exploration of this compound's physiological role as an antioxidant, detailing its core mechanisms, the signaling pathways it modulates, its quantitative efficacy, and the experimental protocols used to characterize its function.

Core Antioxidant Mechanisms

This compound employs a multi-pronged strategy to defend cells against oxidative damage, functioning as both a direct chemical scavenger and a strategic inhibitor of major enzymatic sources of reactive oxygen species (ROS).

Direct Radical Scavenging

This compound is an effective scavenger of various reactive oxygen species, including singlet oxygen and peroxyl radicals. When it acts as a direct antioxidant, the this compound molecule is itself oxidized to biliverdin. This ability to neutralize radicals is particularly crucial in protecting lipids from peroxidation, a key mechanism of cell membrane damage. Studies have shown that this compound's antioxidant effect against lipid peroxidation can exceed that of vitamin E.

The Biliverdin-Bilirubin Redox Cycle: An Amplification Loop

While direct scavenging is effective, the physiological concentrations of this compound (typically in the nanomolar range within cells) are far too low to stoichiometrically combat the much higher concentrations of ROS produced during oxidative stress. The true power of this compound lies in a catalytic amplification cycle involving the enzyme biliverdin reductase (BVR).

When this compound scavenges a peroxyl radical, it is oxidized to biliverdin. BVR, a ubiquitously expressed and highly efficient enzyme, then rapidly reduces biliverdin back to this compound, consuming NADPH as a reducing equivalent. This regeneration allows a single molecule of this compound to neutralize thousands of ROS molecules, amplifying its antioxidant capacity by as much as 10,000-fold. This potent cycle makes the heme oxygenase (HO)/BVR pathway a critical defense mechanism against oxidative stress.

Inhibition of NADPH Oxidase (NOX)

Beyond scavenging existing ROS, this compound acts as a "source antioxidant" by preventing their formation. One of its primary targets is the NADPH oxidase (NOX) enzyme complex, a major generator of superoxide anions in various cell types, including neutrophils and vascular endothelial cells.

This compound has been shown to inhibit the activation of NADPH oxidase in a dose-dependent manner. Mechanistically, it appears to act on the cytosolic components of the NOX complex, preventing their assembly and activation at the cell membrane, rather than competing with NADPH. By suppressing this key source of superoxide, this compound not only reduces the overall oxidative burden but also prevents the downstream formation of other damaging species like peroxynitrite, thereby protecting the bioavailability of nitric oxide (NO), a critical signaling molecule in the vasculature.

Key Signaling Pathways Modulated by this compound

This compound's influence extends beyond direct chemistry into the realm of cellular signaling, where it activates protective genetic programs and modulates metabolic pathways.

Nrf2/Antioxidant Response Element (ARE) Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, such as those induced by high concentrations of this compound itself, Nrf2 is activated. It translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and upregulates their expression.

This compound-mediated oxidative stress can trigger this adaptive response, leading to the increased synthesis of crucial antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and components of the glutathione synthesis pathway. This activation of the Nrf2 pathway represents a feed-forward mechanism where this compound not only acts as an antioxidant but also fortifies the cell's intrinsic antioxidant defenses.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

Recent evidence has unveiled a novel role for this compound as a signaling molecule that directly interacts with nuclear receptors. Specifically, this compound has been identified as an endogenous ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a key regulator of lipid metabolism, particularly fatty acid oxidation.

By binding to and activating PPARα, this compound can modulate the expression of genes involved in fat burning and energy homeostasis. This mechanism is thought to underlie the observed inverse correlation between serum this compound levels and the prevalence of metabolic syndrome, obesity, and diabetes. This function positions this compound not just as a cytoprotective antioxidant but also as an endocrine-like molecule that influences metabolic health.

Quantitative Data on Antioxidant Efficacy

The potency of this compound as an antioxidant has been quantified in numerous experimental systems. The following tables summarize key data points for easy comparison.

Table 1: Comparative Antioxidant Capacity of this compound

| Antioxidant | Method/System | Finding | Reference |

| This compound | Inhibition of LDL oxidation | >20 times more effective than Trolox on a molar basis. 17 µM this compound was more effective than 500 µM Trolox. | |

| This compound | Peroxyl radical trapping in liposomes (at pH ≥ 6.0) | Activity is comparable to α-tocopherol. | |

| This compound | FRAP Assay | Stoichiometric factor of 4.0 (compared to 2.0 for Trolox, ascorbic acid, and uric acid). | |

| This compound | Plasma TEAC | In newborns, plasma TEAC values correlated directly with this compound concentrations (r² = 0.99). |

Table 2: Effective Concentrations and IC₅₀/EC₅₀ Values of this compound

| Parameter | Cell Type / System | Value | Condition/Effect | Reference |

| EC₅₀ | Human Endothelial Cells (Ea.hy926) | 11.4 ± 0.2 nM | Intracellular antioxidant activity against peroxyl radicals. | |

| EC₅₀ | HepG2 (hepatic) cells | ~21 µM | Antioxidant effect. | |

| EC₅₀ | SH-SY5Y (neuronal) cells | 0.68 µM | Antioxidant effect. | |

| IC₅₀ | Neutrophil cell-free system | ~51 µM | Inhibition of NADPH oxidase-dependent superoxide production. | |

| IC₅₀ (nanoparticles) | DPPH radical scavenging | Lower than bulk this compound, decreased with incubation time. | ||

| IC₅₀ (nanoparticles) | ABTS radical scavenging | Lower than bulk this compound, decreased with incubation time. | ||

| Effective Range | DPPH radical scavenging | 5-25 µM | Concentration-dependent trapping of DPPH radicals. |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the antioxidant properties of this compound.

Assessment of Antioxidant Capacity

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at ~517 nm.

-

Protocol Outline:

-

Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of ~1.0 at 517 nm.

-

Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in the same solvent.

-

In a 96-well plate, add a small volume (e.g., 20 µL) of each this compound dilution, standard, or solvent (for blank).

-

Add a larger volume (e.g., 200 µL) of the DPPH working solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Read the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Principle: The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at ~734 nm.

-

Protocol Outline:

-

Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm to create the working solution.

-

Prepare serial dilutions of this compound and a standard (e.g., Trolox).

-

In a 96-well plate, add a small volume (e.g., 5-10 µL) of each sample or standard.

-

Add a large volume (e.g., 200 µL) of the ABTS working solution to each well.

-

Incubate for a set time (e.g., 5-7 minutes) at room temperature.

-

Read the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value.

-

C. FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the total antioxidant power based on the ability of a sample to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.

-

Principle: The change in absorbance due to the formation of the Fe²⁺-TPTZ complex is measured at 593 nm.

-

Protocol Outline:

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Prepare a standard curve using known concentrations of FeSO₄.

-

In a 96-well plate, add a small volume (e.g., 10 µL) of sample, standard, or blank (water).

-

Add a large volume (e.g., 220 µL) of the pre-warmed FRAP reagent to each well and mix.

-

Incubate for a defined period (e.g., 4-8 minutes) at 37°C.

-

Read the absorbance at 593 nm.

-

Calculate the FRAP value of the sample by comparing its absorbance change to the standard curve, expressed as mM Fe(II) equivalents.

-

Assessment of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring malondialdehyde (MDA), an end-product of lipid peroxidation.

-

Principle: Under acidic conditions and high temperature, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored adduct that can be measured spectrophotometrically at ~532 nm.

-

Protocol Outline (for tissue homogenates):

-

Homogenize tissue samples (~20mg) in 200µL of ice-cold RIPA buffer with protease inhibitors.

-

Centrifuge the homogenate to pellet debris. Collect the supernatant (lysate).

-

To 100 µL of lysate, add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA) to precipitate protein.

-

Incubate on ice for 15 minutes, then centrifuge at ~2,200 x g for 15 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new screw-cap tube.

-

Add an equal volume (200 µL) of 0.67% (w/v) TBA solution.

-

Incubate in a boiling water bath for 10 minutes.

-

Cool the samples on ice, then centrifuge briefly to collect the condensate.

-

Transfer 150 µL of the final reaction mixture in duplicate to a 96-well plate.

-

Read the absorbance at 532 nm.

-

Quantify MDA concentration using a standard curve prepared with an MDA precursor like 1,1,3,3-tetramethoxypropane.

-

Assessment of Protein Oxidation (Protein Carbonyl Assay)

This assay quantifies oxidative damage to proteins by measuring the level of carbonyl groups introduced into amino acid side chains.

-

Principle: Carbonyl groups on proteins are derivatized with 2,4-dinitrophenylhydrazine (DNPH), forming a stable DNP-hydrazone product. The amount of hydrazone can be quantified spectrophotometrically at ~375 nm.

-

Protocol Outline:

-

Adjust protein samples (e.g., plasma, cell lysates) to a concentration of 1-10 mg/mL. For each sample, prepare two tubes: one "Sample" and one "Control".

-

To the "Sample" tube, add an equal volume of DNPH solution (in HCl). To the "Control" tube, add only the HCl solution without DNPH.

-

Incubate all tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes.

-

Precipitate the protein by adding 20% TCA. Incubate on ice for 5-10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein. Discard the supernatant.

-

Wash the protein pellet multiple times with an ethanol:ethyl acetate (1:1) solution to remove any free DNPH. This involves resuspending the pellet, vortexing, and re-centrifuging.

-

After the final wash, dissolve the protein pellet in a strong denaturing agent, such as 6 M Guanidine Hydrochloride.

-

Centrifuge briefly to remove any insoluble debris.

-

Transfer the supernatant to a 96-well plate and read the absorbance at ~375 nm.

-

The carbonyl content is calculated by subtracting the absorbance of the control sample from the DNPH-treated sample and using the molar extinction coefficient for DNP-hydrazones (ε = 22,000 M⁻¹cm⁻¹). Standardize the result to the initial protein concentration.

-

Inhibition of NADPH Oxidase Activity

This protocol is based on a cell-free system, which allows for the specific assessment of this compound's effect on the enzyme complex components.

-

Principle: The activity of NADPH oxidase is measured by its production of superoxide (O₂⁻), which is detected by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c. This compound's inhibitory effect is determined by pre-incubating it with specific fractions of the enzyme complex.

-

Protocol Outline:

-

Preparation of Fractions:

-

Isolate neutrophils from fresh blood (e.g., porcine blood).

-

Disrupt the cells via sonication in a buffer containing protease inhibitors.

-

Prepare membrane and cytosolic fractions by sequential centrifugation.

-

Determine the protein concentration of each fraction.

-

-

Inhibition Assay:

-

Prepare a reaction mixture in a spectrophotometer cuvette containing cytochrome c (e.g., 50 µM), FAD, and buffer.

-

To test for inhibition of the cytosolic fraction, pre-incubate the cytosolic fraction (e.g., 400 µg/mL) with various concentrations of this compound (or vehicle control) in the reaction mixture at 25°C for a short period (e.g., 2 minutes).

-

Add the membrane fraction (e.g., 200 µg/mL) and an activator like sodium dodecyl sulfate (SDS) to the cuvette.

-

-

Measurement:

-

Initiate the reaction by adding NADPH (e.g., 0.2 mM).

-

Immediately measure the rate of cytochrome c reduction by monitoring the change in absorbance at 550 nm.

-

Perform a parallel control reaction containing SOD to confirm that the measured reduction is due to superoxide.

-

-

Analysis:

-

Calculate the rate of SOD-inhibitable cytochrome c reduction.

-

Compare the rates of reactions pre-incubated with this compound to the vehicle control to determine the percentage of inhibition and calculate the IC₅₀.

-

-

Conclusion

The body of evidence overwhelmingly redefines this compound from a simple metabolic waste product to a crucial, multifaceted physiological antioxidant. Through a highly efficient redox cycle with biliverdin, direct radical scavenging, inhibition of primary ROS-generating enzymes like NADPH oxidase, and modulation of key protective signaling pathways such as Nrf2 and PPARα, this compound plays a vital role in protecting against cellular damage. The inverse correlation between mildly elevated serum this compound levels and the risk for numerous oxidative stress-mediated diseases underscores its clinical relevance. For drug development professionals, understanding these mechanisms offers novel therapeutic avenues, suggesting that strategies aimed at moderately elevating this compound levels or mimicking its cytoprotective actions could be beneficial in treating a wide range of cardiovascular, metabolic, and neurodegenerative disorders.

Unraveling the Enigma: A Technical Guide to the Mechanisms of Bilirubin-Induced Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

High levels of unconjugated bilirubin (UCB) in the neonatal period can lead to severe and irreversible neurological damage, a condition known as this compound encephalopathy or kernicterus.[1][2] Despite its clinical significance, the precise molecular and cellular mechanisms underpinning this compound-induced neurotoxicity are multifaceted and not entirely elucidated.[3][4] This technical guide provides an in-depth exploration of the core mechanisms, focusing on the intricate signaling pathways, the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation. By presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding to foster the development of novel therapeutic strategies.

Core Mechanisms of this compound-Induced Neurotoxicity

Unconjugated this compound, being lipid-soluble, can cross the blood-brain barrier, particularly in neonates where the barrier is not fully mature, and accumulate in brain tissue.[1][5] The neurotoxic effects of UCB are mediated through a complex interplay of several interconnected mechanisms:

-

Direct Cellular Toxicity: UCB interacts with cell membranes, especially those rich in myelin, leading to their disruption.[6][7] This interaction can alter membrane fluidity and the function of membrane-bound proteins, including transporters and receptors.[7][8]

-

Oxidative Stress: A significant body of evidence points to oxidative stress as a pivotal event in UCB encephalopathy.[9][10] UCB induces the production of reactive oxygen species (ROS), leading to lipid peroxidation, protein oxidation, and DNA damage.[9] Neurons are particularly vulnerable to this oxidative insult due to their lower glutathione stores compared to astrocytes.[10]

-

Mitochondrial Dysfunction: Mitochondria are primary targets of UCB toxicity.[8][11] this compound impairs mitochondrial function by disrupting the mitochondrial transmembrane potential, inhibiting oxidative phosphorylation, and leading to the release of pro-apoptotic factors like cytochrome c.[5][11] This results in a severe energy deficit within the neuron.[8]

-

Excitotoxicity: UCB can trigger excitotoxicity, a process of neuronal injury caused by excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[12][13] This leads to an influx of calcium ions, activating downstream neurotoxic cascades.[14]

-

Neuroinflammation: UCB exposure elicits a robust neuroinflammatory response characterized by the activation of microglia and astrocytes.[15][16] These glial cells release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which contribute to neuronal damage.[14][17]

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to UCB-induced oxidative stress can trigger the unfolded protein response (UPR) and ER stress, which can ultimately lead to apoptosis.[15][18]

-

Apoptosis and Necrosis: Depending on the concentration and duration of exposure, UCB can induce both apoptotic and necrotic cell death in neurons.[19] At lower concentrations, apoptosis, or programmed cell death, is the predominant mechanism, often mediated by the mitochondrial pathway and caspase activation.[11][12] Higher concentrations tend to cause rapid necrosis.[19]

Quantitative Data on this compound-Induced Neurotoxicity

The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative overview of the toxic effects of unconjugated this compound.

Table 1: In Vitro this compound Concentrations and Cellular Effects

| Cell Type | This compound Concentration | Exposure Time | Observed Effect | Citation |

| Human NT2-N Neurons | 0.66, 2, and 5 µM | 6, 24, 48 h | Moderate loss of MTT cleavage and delayed apoptosis. | [19] |

| Human NT2-N Neurons | 10 and 25 µM | 6 h | Early necrosis in a subset of neurons, with remaining cells undergoing delayed apoptosis. | [19] |

| Human NT2-N Neurons | 100 µM | 6 h | Severe impairment of MTT cleavage, extensive LDH release, and necrosis. | [19] |

| Developing Rat Brain Neurons | 0.25 - 5 µM | 96 h | Dose-dependent decrease in cell viability with an ED50 of ~1 µM. 0.5 µM triggered delayed cell death in 24% of neurons. | [12] |

| Cultured Rat Astrocytes | 17 and 86 µM (with albumin) | 4 h | 4-fold and 7-fold increase in apoptosis, respectively. | [20] |

| Neuronal and Non-neuronal Cells | 140 nM (free this compound) | Not specified | Significant increase in DNA damage. | [21] |

Table 2: In Vivo this compound Concentrations and Neurological Outcomes in Animal Models

| Animal Model | This compound Administration | Resulting this compound Level | Observed Neurological Effects | Citation |

| Newborn Piglets | 35 mg/kg bolus followed by 4-hour infusion (25 mg/kg/h) | 495.9 ± 85.5 µmol/L (29.0 ± 5.0 mg/dL) | Increased affinity of the NMDA receptor for [3H]MK-801, indicating modified receptor function. | [22] |

| Newborn SD Rats | 10 µg/g bodyweight injected into the cisterna magna | Not specified | Abnormal neurological manifestations (clenched fists, opisthotonos), lower bodyweight gain, increased mortality, and apoptosis in hippocampal nerve cells. | [23][24] |

Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments to investigate this compound-induced neurotoxicity.

In Vitro Model of this compound Neurotoxicity

Objective: To assess the direct toxic effects of unconjugated this compound on cultured neuronal cells.

Methodology:

-

Cell Culture: Primary neurons are isolated from the embryonic rat forebrain and cultured for 6 days.[12] Alternatively, a human teratocarcinoma-derived cell line, NT2-N neurons, can be used.[19]

-

This compound Preparation: A stock solution of unconjugated this compound is prepared in a suitable solvent (e.g., 0.1 N NaOH) and then diluted in culture medium containing human serum albumin to achieve the desired final concentrations.[12][19] The molar ratio of this compound to albumin is a critical parameter to control the level of "free" or unbound this compound.[19]

-

Exposure: The cultured neurons are exposed to different concentrations of UCB for varying durations (e.g., 6, 24, 48, or 96 hours).[12][19]

-

Assessment of Cell Viability and Death:

-

MTT Assay: Measures the metabolic activity of cells, providing an indication of cell viability.[19]

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating necrosis.[19]

-

Morphological Analysis: Cells are stained with dyes like DAPI (4',6-diamidino-2-phenylindole) or Hoechst to visualize nuclear morphology. Condensed or fragmented nuclei are indicative of apoptosis.[12][20]

-

TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling): Detects DNA fragmentation, a hallmark of apoptosis.[20]

-

Caspase Activity Assays: Measures the activation of caspases (e.g., caspase-3), key executioner enzymes in apoptosis.[11]

-

Western Blotting: Used to detect the cleavage of PARP (poly(ADP)ribose polymerase), a substrate of activated caspases.[11][19]

-

Animal Model of Kernicterus

Objective: To create an in vivo model that mimics the clinical and pathological features of this compound encephalopathy.

Methodology:

-

Animal Selection: Newborn Sprague-Dawley (SD) rats (e.g., on postnatal day 5) are commonly used.[23][24]

-

Induction of Hyperbilirubinemia:

-

Intracisternal Injection: A solution of unconjugated this compound is injected directly into the cisterna magna of the rat pups.[23][24] This method allows for direct delivery of this compound to the central nervous system.

-

Systemic Administration: An alternative method involves systemic administration of this compound, often in combination with a displacer of this compound from albumin (e.g., sulfisoxazole) to increase the amount of free this compound that can cross the blood-brain barrier.[22]

-

-

Monitoring and Assessment:

-

Neurobehavioral Observation: The animals are observed for signs of neurological dysfunction, such as lethargy, abnormal posture (opisthotonos), and seizures.[23][24]

-

Mortality and Body Weight: These parameters are recorded to assess the overall health and development of the animals.[23][24]

-

Histopathological Analysis: Brain tissue, particularly from vulnerable regions like the hippocampus and cerebellum, is collected for histological staining (e.g., H&E) and TUNEL assay to detect neuronal death and apoptosis.[23][24]

-

Biochemical Assays: Brain tissue can be used for Western blotting to analyze the expression of proteins involved in apoptosis (e.g., caspases) or other signaling pathways.[23]

-

Behavioral Tests: For long-term studies, behavioral tests like the Morris water maze can be used to assess learning and memory deficits.[23][24]

-

Visualization of Core Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in this compound-induced neurotoxicity.

Caption: Core signaling pathways in this compound-induced neurotoxicity.

References

- 1. This compound encephalopathy - Wikipedia [en.wikipedia.org]

- 2. Kernicterus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Animal Kernicterus Models: Progress and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced neurologic damage--mechanisms and management approaches. | Semantic Scholar [semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. luigigreco.info [luigigreco.info]

- 7. Interaction of this compound with the synaptosomal plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular basis of this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound injury to neurons: contribution of oxidative stress and rescue by glycoursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unconjugated this compound differentially affects the redox status of neuronal and astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induces apoptosis via the mitochondrial pathway in developing rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces apoptosis via activation of NMDA receptors in developing rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound on the development and electrical activity of neural circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Evolving Landscape of Neurotoxicity by Unconjugated this compound: Role of Glial Cells and Inflammation [frontiersin.org]

- 15. Neuroinflammation in this compound Neurotoxicity [imrpress.com]

- 16. article.imrpress.com [article.imrpress.com]

- 17. mdpi.com [mdpi.com]

- 18. Neuroinflammation and ER-stress are key mechanisms of acute this compound toxicity and hearing loss in a mouse model | PLOS One [journals.plos.org]

- 19. This compound induces apoptosis and necrosis in human NT2-N neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound-induced apoptosis in cultured rat neural cells is aggravated by chenodeoxycholic acid but prevented by ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound-Induced Neurological Damage: Current and Emerging iPSC-Derived Brain Organoid Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The in vivo effect of this compound on the N-methyl-D-aspartate receptor/ion channel complex in the brains of newborn piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Novel Newborn Rat Kernicterus Model Created by Injecting a this compound Solution into the Cisterna Magna - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A novel newborn rat kernicterus model created by injecting a this compound solution into the cisterna magna - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Bilirubin in Oxidative Stress-Mediated Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Historically considered a mere waste product of heme catabolism, bilirubin is now recognized as a potent endogenous molecule with a complex and dual role in oxidative stress-mediated diseases. At physiological to moderately elevated concentrations, this compound acts as a powerful antioxidant, conferring protection against a spectrum of pathologies including cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome.[1][2][3][4] Conversely, at excessively high levels, it can exhibit pro-oxidant and cytotoxic effects, leading to cellular damage.[5][6][7][8] This guide provides an in-depth technical overview of the multifaceted role of this compound in oxidative stress, detailing its antioxidant and pro-oxidant mechanisms, its interaction with key signaling pathways, and the experimental protocols used to investigate its effects.

The Antioxidant Properties of this compound

This compound's primary protective function lies in its potent antioxidant activity. It is a highly effective scavenger of various reactive oxygen species (ROS), including singlet oxygen and peroxyl radicals.[3] This scavenging ability is significantly amplified by the this compound-biliverdin redox cycle.[1][5] In this cycle, this compound is oxidized to biliverdin by ROS, and biliverdin is then rapidly reduced back to this compound by the enzyme biliverdin reductase (BVR).[1][5] This process allows a small amount of this compound to neutralize a large quantity of ROS.

Beyond direct scavenging, this compound exerts its antioxidant effects through several other mechanisms:

-

Inhibition of NADPH Oxidase: this compound can inhibit the activity of NADPH oxidase, a major enzyme responsible for the production of superoxide anions in various cell types, including vascular cells and phagocytes.[9][10][11][12][13][14][15] This inhibition appears to involve the suppression of the translocation of the cytosolic subunit p47phox to the plasma membrane, which is essential for enzyme activation.[16]

-

Activation of the Nrf2-ARE Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[17][18] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[17][19]

-

Lipid Peroxidation Inhibition: Due to its lipophilic nature, unconjugated this compound (UCB) is particularly effective at protecting cell membranes from lipid peroxidation.[3] It has been shown to be more potent than the water-soluble antioxidant glutathione and significantly more effective than a vitamin E analog in preventing LDL oxidation.[11]

The Pro-oxidant Activities of this compound

Despite its well-documented antioxidant properties, this compound can exhibit pro-oxidant effects under certain conditions, primarily at high concentrations.[5][6][7] This dual nature is a critical consideration in the context of disease pathology and therapeutic development.

The pro-oxidant activity of this compound is often observed in the presence of transition metal ions like copper (Cu(II)).[6][7] In this scenario, this compound can reduce Cu(II) to Cu(I), which then participates in Fenton-like reactions to generate highly reactive hydroxyl radicals. This can lead to oxidative damage to macromolecules, including DNA strand cleavage.[6][7]

The threshold between this compound's antioxidant and pro-oxidant effects is cell-type specific and depends on the intracellular concentration of unconjugated this compound (iUCB).[8] Studies have shown that an iUCB of around 7 ng/mg of protein generally exerts antioxidant effects, while concentrations exceeding 25 ng/mg of protein can lead to pro-oxidant and cytotoxic outcomes.[8]

This compound in Oxidative Stress-Mediated Diseases

The balance between this compound's antioxidant and pro-oxidant effects plays a crucial role in the pathogenesis of various diseases.

Cardiovascular Diseases

Numerous epidemiological and experimental studies have demonstrated an inverse correlation between serum this compound levels and the risk of cardiovascular diseases (CVD), including atherosclerosis and coronary artery disease.[4][10][20] The protective mechanisms are attributed to this compound's ability to inhibit LDL oxidation, reduce vascular smooth muscle cell proliferation, and improve endothelial function.[10][20] By inhibiting NADPH oxidase, this compound reduces superoxide production, a key contributor to endothelial dysfunction and hypertension.[10][21]

Neurodegenerative Diseases

The brain is highly susceptible to oxidative stress due to its high oxygen consumption and lipid-rich composition.[1][22] this compound can cross the blood-brain barrier and exert neuroprotective effects by scavenging ROS, reducing neuronal apoptosis, and modulating inflammatory responses.[22] Lower serum this compound levels have been associated with an increased risk or progression of several neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][23][24] However, extremely high levels of unconjugated this compound are neurotoxic, as seen in neonatal jaundice (kernicterus).[25]

Metabolic Syndrome and Diabetes

Mildly elevated this compound levels, such as those seen in individuals with Gilbert's syndrome, are associated with a reduced risk of developing metabolic syndrome and type 2 diabetes.[2][11] this compound's protective effects in this context are linked to its ability to reduce oxidative stress and inflammation in adipose tissue and the pancreas.[11][15] It can improve insulin sensitivity and protect pancreatic β-cells from oxidative damage.[11]

Quantitative Data on this compound's Effects

| Parameter | Finding | Disease Model/System | Reference |

| Antioxidant Efficacy | Can counteract H2O2 concentrations 10,000 times higher than its own. | In vitro | [1] |

| Antioxidant vs. Pro-oxidant Threshold | Antioxidant at iUCB of ~7 ng/mg protein; Pro-oxidant at iUCB > 25 ng/mg protein. | Various cell lines (HepG2, H5V, HK2, SH-SY5Y) | [8] |

| Nrf2 Pathway Activation | 140 nM free this compound increased nuclear Nrf2 accumulation and induced ARE-driven gene expression. | SH-SY5Y neuroblastoma cells | [17] |

| Inhibition of LDL Oxidation | Up to 30 times more potent than a vitamin E analog. | In vitro | [11] |

| Neuroprotection | Mice lacking this compound had 2-3 times more brain damage from oxidative stress. | Mouse model | [26] |

Experimental Protocols

Measurement of Unconjugated this compound

Principle: Differentiating between conjugated (direct) and unconjugated (indirect) this compound is crucial. This is typically achieved using diazo-based colorimetric methods or high-performance liquid chromatography (HPLC).[27] A fractionated this compound test is the most accurate method for this differentiation.[28]

Protocol (Diazo Method): [27][29][30]

-

Total this compound: A serum or plasma sample is treated with a diazo reagent in the presence of an accelerator (e.g., caffeine, methanol). The accelerator allows both conjugated and unconjugated this compound to react, forming a colored azothis compound compound. The absorbance is measured spectrophotometrically.

-

Direct this compound: The sample is reacted with the diazo reagent without an accelerator. Only the water-soluble conjugated this compound reacts.

-

Indirect (Unconjugated) this compound: The unconjugated this compound concentration is calculated by subtracting the direct this compound from the total this compound value.[31]

HPLC Method: [27][28] HPLC provides a more precise separation and quantification of the different this compound fractions (unconjugated, monoconjugated, diconjugated, and delta-bilirubin). The method involves injecting a plasma sample onto a column and separating the fractions based on their polarity, followed by detection using a spectrophotometer.

Total Antioxidant Capacity (TAC) Assay

Principle: TAC assays measure the overall antioxidant status of a sample (e.g., plasma). One common method is the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the ability of antioxidants in the sample to inhibit the oxidation of a chromogen, with the results expressed as Trolox equivalents.[32]

Protocol (ABTS/Myoglobin Method): [32]

-

Prepare a reaction mixture in a 96-well microplate containing phosphate-buffered saline, myoglobin solution, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution.

-

Add diluted plasma or Trolox standards to the wells and incubate.

-

Initiate the reaction by adding hydrogen peroxide (H₂O₂).

-

Monitor the formation of the ABTS radical cation (ABTS•+) by measuring the absorbance at 600 nm or 734 nm over time.

-

The presence of antioxidants in the sample will introduce a lag time before the rapid formation of ABTS•+. This lag time is proportional to the total antioxidant capacity.

-

Construct a standard curve using Trolox and calculate the TAC of the samples in Trolox equivalents.

Alternative protocols using Cu²⁺ reduction or Fe³⁺ reduction are also available.[33][34][35]

Malondialdehyde (MDA) Assay

Principle: MDA is a marker of lipid peroxidation. The most common method for its measurement is the thiobarbituric acid reactive substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically or fluorometrically.[36][37]

Protocol (TBARS Assay): [36][38][39][40]

-

Mix the sample (plasma, tissue homogenate) with an acidic solution (e.g., phosphoric acid or trichloroacetic acid) and a TBA reagent. Butylated hydroxytoluene (BHT) is often added to prevent further oxidation during the assay.[36]

-

Incubate the mixture at a high temperature (e.g., 60-100°C) for a specified time (e.g., 40-60 minutes).

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetraethoxypropane).

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

Principle: These assays measure the activity of key antioxidant enzymes.

-

SOD Assay: SOD activity is often measured indirectly by its ability to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT, or WST-8) by superoxide radicals generated by a xanthine/xanthine oxidase system.[41][42]

-

CAT Assay: Catalase activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂), which can be followed by the decrease in absorbance at 240 nm.[43]

Protocol (SOD - WST-8 Method): [41]

-

Prepare a working solution containing WST-8 and xanthine oxidase.

-

Add samples and standards to a 96-well plate.

-

Add the WST-8/enzyme working solution to each well.

-

Initiate the reaction by adding a reaction initiation solution (containing xanthine).

-

Incubate at 37°C for a specified time.

-

Measure the absorbance at 450 nm. The degree of inhibition of the color reaction is proportional to the SOD activity.

Protocol (CAT - H₂O₂ Decomposition): [41][42][43][44][45]

-

Prepare a reaction mixture containing a known concentration of H₂O₂ in a suitable buffer.

-

Add the sample to initiate the reaction.

-

Monitor the decrease in absorbance at 240 nm over time as the H₂O₂ is consumed.

-

Calculate the enzyme activity based on the rate of H₂O₂ decomposition.

Signaling Pathways and Experimental Workflows

Heme Catabolism and the this compound-Biliverdin Redox Cycle

References

- 1. The Role of this compound and the Other “Yellow Players” in Neurodegenerative Diseases [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mail.biochemia-medica.biz.hr [mail.biochemia-medica.biz.hr]

- 4. atlasofscience.org [atlasofscience.org]

- 5. Frontiers | Physiological Antioxidative Network of the this compound System in Aging and Age-Related Diseases [frontiersin.org]

- 6. Prooxidant and antioxidant activities of this compound and its metabolic precursor biliverdin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Extent of Intracellular Accumulation of this compound Determines Its Anti- or Pro-Oxidant Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits the activation of superoxide-producing NADPH oxidase in a neutrophil cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bile Acids and this compound Role in Oxidative Stress and Inflammation in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound as an important physiological modulator of oxidative stress and chronic inflammation in metabolic syndrome and diabetes: a new aspect on old molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Interactions between this compound and reactive oxygen species in liver microsomes and in human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound decreases nos2 expression via inhibition of NAD(P)H oxidase: implications for protection against endotoxic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antioxidant this compound works in multiple ways to reduce risk for obesity and its health complications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mk2206.com [mk2206.com]

- 17. This compound mediated oxidative stress involves antioxidant response activation via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | The implication of aberrant NRF2 activation in management of female cancers [frontiersin.org]

- 20. This compound in coronary artery disease: Cytotoxic or protective? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. researchgate.net [researchgate.net]

- 23. f.oaes.cc [f.oaes.cc]

- 24. This compound-and-redox-stress-in-age-related-brain-diseases - Ask this paper | Bohrium [bohrium.com]

- 25. sap.org.ar [sap.org.ar]

- 26. More Than Just Jaundice: Mouse Study Shows this compound May Protect The Brain | Johns Hopkins Medicine [hopkinsmedicine.org]

- 27. acb.org.uk [acb.org.uk]

- 28. droracle.ai [droracle.ai]

- 29. Measurement of plasma unbound unconjugated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Lab Test: this compound, Unconjugated, Indirect (Serum) Level [ebmconsult.com]

- 32. Efficient Assay for Total Antioxidant Capacity in Human Plasma Using a 96-Well Microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 33. molequle-on.com [molequle-on.com]

- 34. abcam.cn [abcam.cn]

- 35. sigmaaldrich.com [sigmaaldrich.com]

- 36. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 37. assaygenie.com [assaygenie.com]

- 38. firattipdergisi.com [firattipdergisi.com]

- 39. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 40. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 41. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 42. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 43. sciensage.info [sciensage.info]

- 44. doaj.org [doaj.org]

- 45. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bilirubin Transportation and Albumin Binding in Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of bilirubin transportation in plasma and its binding to albumin. Understanding these mechanisms is paramount for research into hyperbilirubinemia, drug development, and the assessment of drug-induced this compound displacement. This document details the physiological pathways, quantitative binding characteristics, and methodologies for experimental investigation.

Introduction: The Significance of this compound-Albumin Binding

This compound, a yellow pigment produced from the catabolism of heme, is a potentially toxic metabolite.[1] Its transport and detoxification are critical physiological processes. Unconjugated this compound (UCB) is poorly soluble in aqueous solutions at physiological pH and relies on non-covalent binding to plasma proteins for transport to the liver for conjugation and subsequent excretion.[2][3] Human serum albumin (HSA) is the primary transport protein for this compound, with an exceptionally high binding affinity.[4] This binding sequesters this compound within the vascular space, preventing its deposition in extrahepatic tissues where it can exert cytotoxic effects, particularly in the brain, leading to a condition known as kernicterus.[1]

The interaction between this compound and albumin is a dynamic equilibrium, and the concentration of unbound or "free" this compound (Bf), though minuscule (less than 0.01% of the total), is the primary determinant of its cellular uptake and toxicity.[5] Consequently, a thorough understanding of the factors that modulate this binding is crucial in both clinical settings and drug development, as various endogenous and exogenous substances can compete with this compound for albumin binding sites, leading to an increase in Bf and potential toxicity.

This compound Transportation and Metabolism: A Stepwise Overview

The journey of this compound from its production to excretion is a multi-step process involving several organs and transport mechanisms.

2.1 Heme Catabolism and this compound Formation: Approximately 80% of this compound is derived from the breakdown of hemoglobin from senescent erythrocytes, with the remainder originating from the turnover of other heme-containing proteins like myoglobin and cytochromes.[1] This process primarily occurs in the reticuloendothelial cells of the spleen, liver, and bone marrow.[1] Heme is first converted to biliverdin by the enzyme heme oxygenase, releasing iron and carbon monoxide.[1] Biliverdin is then reduced to this compound by biliverdin reductase.[6]

2.2 Plasma Transport: The Role of Albumin: The newly formed unconjugated this compound is released into the plasma, where it immediately and reversibly binds to albumin.[4][7] This binding is essential for its transport to the liver.[3]

2.3 Hepatic Uptake and Conjugation: The this compound-albumin complex travels to the liver, where the permeable sinusoidal circulation allows it to come into contact with hepatocytes.[4] this compound dissociates from albumin and is taken up by hepatocytes through both passive diffusion and carrier-mediated transport.[5][7] Inside the hepatocyte, this compound is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), forming water-soluble this compound monoglucuronide and diglucuronide.[3][6]

2.4 Biliary Excretion and Enterohepatic Circulation: Conjugated this compound is actively transported into the bile canaliculi and then excreted into the small intestine.[6] In the colon, gut bacteria deconjugate and metabolize this compound into urobilinogens.[3][6] A portion of urobilinogen is reabsorbed into the bloodstream and excreted by the kidneys, giving urine its characteristic yellow color, while the majority is oxidized to stercobilin and excreted in the feces, imparting their brown color.[3][6]

Quantitative Analysis of this compound-Albumin Binding

The interaction between this compound and albumin is characterized by its high affinity and specific stoichiometry. This section summarizes the key quantitative parameters of this binding.

| Parameter | Value | Conditions | Reference(s) |

| Binding Stoichiometry | 1 high-affinity site, 1-2 lower-affinity sites | Physiological pH and temperature | [6] |

| Association Constant (Ka) - High-Affinity Site | ~7 x 10⁷ L/mol | pH 7.4, 37°C | [8] |

| (0.65 - 5.37) x 10⁷ L/mol | Dependent on albumin concentration | [9] | |

| ~4 x 10⁹ M⁻¹ (minimum) | pH 7.4, 4°C | [10] | |

| Association Constant (Ka) - Low-Affinity Site | ~5 x 10⁵ L/mol | pH 7.4, 37°C | [8] |

| Dissociation Rate Constant (k-1) | ~0.01 s⁻¹ | pH 7.4, 4°C | [10] |

| Association Rate Constant (k1) | ~3.8 x 10⁷ M⁻¹s⁻¹ | pH 7.4, 4°C | [10] |

| Binding Capacity | ~25 mg this compound per 100 mL plasma | Normal albumin levels | [11] |

| Effect of pH | Binding decreases with decreasing pH | pH range 6.8 - 7.4 | [2][3] |

| Effect of Temperature | Binding affinity (Ka) is lower at 37°C than at 25°C for HSA | - | [12] |

| Effect of Ionic Strength | Binding decreases with increasing salt concentration | - | [1] |

Factors Influencing this compound-Albumin Binding

Several endogenous and exogenous factors can modulate the binding of this compound to albumin, thereby altering the concentration of free this compound.

4.1 Endogenous Factors:

-

pH: Acidosis decreases the binding affinity of this compound to albumin, leading to an increase in free this compound.[2][3]

-

Free Fatty Acids (FFAs): At high molar ratios to albumin, FFAs can compete with this compound for its primary binding site.[13]

-

Albumin Concentration: Hypoalbuminemia reduces the total this compound-binding capacity of the plasma.[4]

4.2 Exogenous Factors:

-

Drugs: A variety of drugs can act as competitive displacers of this compound from albumin. These include certain sulfonamides, non-steroidal anti-inflammatory drugs (NSAIDs), and some antibiotics. This is a critical consideration in neonatal pharmacology.

-

Intravenous Lipid Emulsions: Components of these emulsions can compete with this compound for albumin binding.[13]

Experimental Protocols for Studying this compound-Albumin Binding

A variety of techniques are employed to investigate the interaction between this compound and albumin. This section provides an overview of the methodologies for key experiments.

Peroxidase Method for Unbound this compound Measurement

This is the gold-standard method for determining the concentration of unbound this compound. It is based on the principle that only free this compound is readily oxidized by peroxidase in the presence of a peroxide.

Methodology:

-

Reagent Preparation:

-

Horseradish peroxidase solution.

-

Ethylhydroperoxide or hydrogen peroxide solution.

-

Phosphate buffer (pH 7.4).

-

-

Sample Preparation:

-

Patient serum or a solution of this compound and albumin is prepared.

-

-

Assay Procedure:

-

The sample is mixed with the phosphate buffer and peroxidase solution.

-

The reaction is initiated by the addition of the peroxide.

-

The rate of this compound oxidation is monitored by the decrease in absorbance at approximately 460 nm.

-

-

Calculation:

-

The initial rate of the reaction is proportional to the concentration of unbound this compound. A standard curve is used for quantification.

-

Spectrophotometric Determination of Binding

Changes in the absorption spectrum of this compound upon binding to albumin can be used to study the interaction.

Methodology:

-

Reagent Preparation:

-

Stock solutions of this compound and albumin of known concentrations.

-

Buffer solution (e.g., Tris-HCl, pH 7.4).

-

-

Titration:

-

A fixed concentration of albumin is titrated with increasing concentrations of this compound.

-

Alternatively, a fixed concentration of this compound is titrated with increasing concentrations of albumin.

-

-

Spectral Measurement:

-

The absorption spectrum of each solution is recorded, typically in the range of 350-550 nm.

-

-

Data Analysis:

-

The change in absorbance at the wavelength of maximum difference (around 480 nm) is plotted against the molar ratio of this compound to albumin.

-

Binding parameters such as the association constant (Ka) and the number of binding sites (n) can be determined by fitting the data to appropriate binding models (e.g., Scatchard plot).

-

Fluorescence Quenching

The intrinsic fluorescence of albumin (primarily from tryptophan residues) is quenched upon the binding of this compound. This phenomenon can be used to determine binding constants.

Methodology:

-

Reagent Preparation:

-

Solutions of albumin and this compound in a suitable buffer.

-

-

Fluorescence Measurement:

-

The fluorescence emission spectrum of the albumin solution is recorded (excitation typically around 280-295 nm).

-

Aliquots of the this compound solution are incrementally added to the albumin solution, and the fluorescence spectrum is recorded after each addition.

-

-

Data Analysis:

-

The decrease in fluorescence intensity is used to calculate the binding constant using the Stern-Volmer equation.

-

Affinity Chromatography

This technique separates molecules based on their specific binding to a ligand immobilized on a stationary phase. It can be used to study the relative binding affinities of different compounds for albumin.

Methodology:

-

Column Preparation:

-

A chromatography column is packed with a resin to which albumin is covalently bound.

-

-

Sample Application:

-

A solution containing this compound is passed through the column.

-

-

Elution:

-

The column is washed to remove unbound this compound.

-

Bound this compound is then eluted using a competitive binder or by changing the pH or ionic strength of the buffer.

-

-

Analysis:

-

The amount of this compound in the eluted fractions is quantified to assess its binding to the immobilized albumin.

-

Conclusion

The binding of this compound to albumin is a fundamental physiological process with significant clinical and pharmacological implications. A comprehensive understanding of the kinetics, stoichiometry, and influencing factors of this interaction is essential for researchers and professionals in drug development. The experimental protocols outlined in this guide provide a foundation for the quantitative investigation of this compound-albumin binding, enabling the assessment of potential drug-induced this compound displacement and the development of safer therapeutic agents. Further research into the complex interplay of factors affecting this binding will continue to enhance our ability to manage hyperbilirubinemia and mitigate the risks of this compound toxicity.

References